4-Ketoifosfamide
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Overview
Description
4-Ketoifosfamide is a chemical compound that belongs to the class of oxazaphosphorines. It is a derivative of ifosfamide, which is a widely used anticancer drug. 4-Ketoifosfamide has gained attention in recent years due to its potential as an anticancer agent.
Scientific Research Applications
Metabolism in Cancer Treatment
Research indicates that 4-Ketoifosfamide plays a role in the metabolism of ifosfamide, a cytostatic drug used in cancer treatment. A study conducted by Blaschke and Widey (1989) observed that both enantiomers of ifosfamide are eliminated at similar rates and that the metabolites with anticancer activity, including 4-ketoifosfamide, are formed more extensively from one specific enantiomer of ifosfamide. This stereoselective formation suggests that 4-Ketoifosfamide may have implications in the effectiveness of ifosfamide as a cancer treatment (Blaschke & Widey, 1989).
Liver Microsomal Metabolism
In a 2002 study, Preiss et al. investigated the metabolism of ifosfamide in human liver microsomes, focusing on the codetermination of keto- and carboxyifosfamide. This study is significant because it offers insights into the metabolic pathways and interactions of 4-Ketoifosfamide in the liver, which is crucial for understanding its pharmacokinetics and dynamics in human bodies (Preiss et al., 2002).
Synthesis of Chiral Metabolites
Misiura et al. (1983) reported on the stereospecific synthesis of chiral metabolites of ifosfamide, including 4-ketoifosfamide. This research contributes to our understanding of the chemical synthesis processes that can be used to produce 4-ketoifosfamide and its related compounds, enhancing our knowledge of its chemical properties and potential applications in medical research (Misiura et al., 1983).
Comparison with Other Metabolites
In a comparative study of the metabolism of cyclophosphamide and its enantiomers in humans by Jarman et al. (1979), the urinary output of 4-ketocyclophosphamide, a metabolite closely related to 4-ketoifosfamide, was measured. This comparison is essential for understanding the metabolic fate of 4-Ketoifosfamide in relation to similar compounds (Jarman et al., 1979).
properties
CAS RN |
42436-20-4 |
---|---|
Product Name |
4-Ketoifosfamide |
Molecular Formula |
C7-H13-Cl2-N2-O3-P |
Molecular Weight |
275.07 g/mol |
IUPAC Name |
3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13) |
InChI Key |
PEZLCTIXHCOEOG-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(N(C1=O)CCCl)NCCCl |
Canonical SMILES |
C1COP(=O)(N(C1=O)CCCl)NCCCl |
Appearance |
white crystalline powder |
Other CAS RN |
42436-20-4 |
Purity |
99% |
synonyms |
4-ketoifosfamide 4-ketoifosfamide, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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